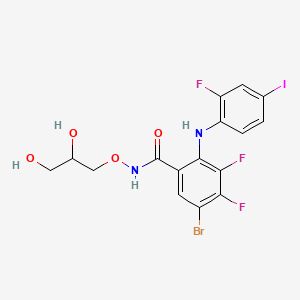

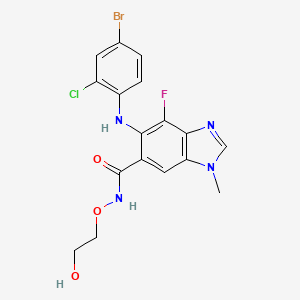

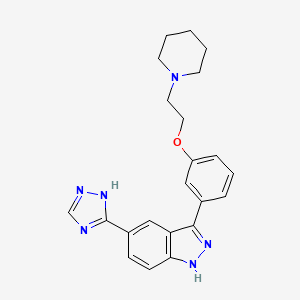

![molecular formula C17H18N2 B1684406 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole CAS No. 49671-76-3](/img/structure/B1684406.png)

2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole

Vue d'ensemble

Description

“2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole” is a chemical compound that has been used in the fabrication of multilayer polymer light-emitting diodes to enhance the efficiency of the device . It has also been used in the construction of thermally activated delayed fluorescence (TADF) emitters .

Synthesis Analysis

The synthesis of this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method involves the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts .Molecular Structure Analysis

The molecular structure of this compound is characterized by a highly twisted conformation between phenazine and phenanthroimidazole in the molecules, resulting in effective spatial separation of the HOMO and LUMO .Chemical Reactions Analysis

This compound has been used in the construction of thermally activated delayed fluorescence (TADF) emitters, where it acts as the acceptor group . The reaction was conducted in the presence of an excess of an oxidant, tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the imidazole derived moieties. These moieties, with different electron-withdrawing abilities, are grafted onto the 2-, 7- and 12-positions of a triazatruxene (TAT) core .Applications De Recherche Scientifique

1. Thermo-sensitive Terpolymer Hydrogels for Drug Delivery Applications

- Summary of Application : Thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) were synthesized and characterized for drug delivery applications . These hydrogels are flexible and resemble biological tissues, allowing selective diffusion of solutes through the hydrogel matrix, making them suitable for controlled release drug delivery systems .

- Methods of Application/Experimental Procedures : The hydrogels were photopolymerised using 1-hydroxy-cyclohexylphenylketone (Irgacure 184) and 2-hydroxy-2-methyl-1-phenyl-propanone (Irgacure 2959) as light-sensitive initiators . The chemical structures of the hydrogels were confirmed using Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy .

- Results/Outcomes : The hydrogels were found to be thermo-responsive, exhibiting a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased . Pulsatile swelling studies indicated that the hydrogels had thermo-reversible properties and the swelling properties were dependent on test temperature, monomer feed ratios and crosslinker content .

2. Synthesis of N-Heterocycles via Sulfinimines

- Summary of Application : Chiral sulfinamides, such as tert-butanesulfinamide, are used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . They are particularly useful in the synthesis of N-heterocycles via sulfinimines .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results/Outcomes : The use of tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

3. Fabrication of Multilayer Polymer Light-Emitting Diodes

- Summary of Application : 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD) can be used as a hole-blocking material in the fabrication of multilayer polymer light-emitting diodes to enhance the efficiency of the device .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results/Outcomes : The use of PBD in the fabrication of multilayer polymer light-emitting diodes has been shown to enhance the efficiency of the device .

4. Fabrication of Polyurethane Based Bistable Nonvolatile Memory Devices

- Summary of Application : PBD is also used as an additive to fabricate the polyurethane (PU) based bistable nonvolatile memory devices with resistive switching characteristics .

- Methods of Application/Experimental Procedures : By incorporating PBD with PU, device performance showed significant improvement .

- Results/Outcomes : The incorporation of PBD with PU resulted in an increase in ON/OFF ratio by two orders of magnitude and a long retention period of over five hours .

5. Organic Fluorescent Molecule for Plastic Scintillators

- Summary of Application : 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD) is an organic fluorescent molecule used to prepare plastic scintillators .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results/Outcomes : The use of PBD in the preparation of plastic scintillators has been shown to be effective .

6. Synthesis of N-Heterocycles via Sulfinimines

- Summary of Application : Chiral sulfinamides, such as tert-butanesulfinamide, are used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . They are particularly useful in the synthesis of N-heterocycles via sulfinimines .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results/Outcomes : The use of tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Orientations Futures

This compound has potential applications in the field of organic light-emitting diodes (OLEDs). The development of highly efficient green OLEDs using this compound as a TADF emitter has been reported . Further investigation and exploration of its potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .

Propriétés

IUPAC Name |

2-(4-tert-butylphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16/h4-11H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUNNCQSFFKSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358473 | |

| Record name | ZLN005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole | |

CAS RN |

49671-76-3 | |

| Record name | ZLN005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49671-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TQS-168 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WT26285WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

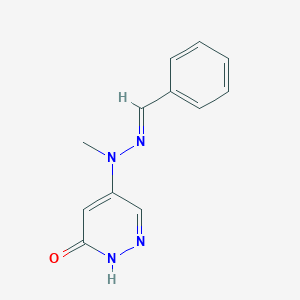

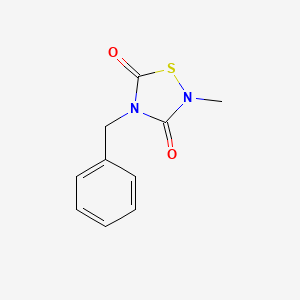

![5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine](/img/structure/B1684323.png)

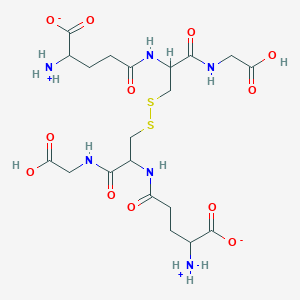

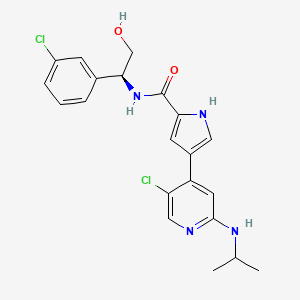

![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1684324.png)

![N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684328.png)

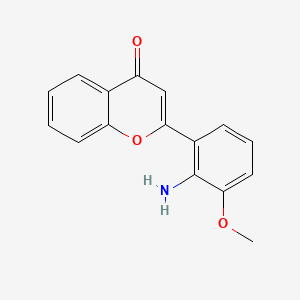

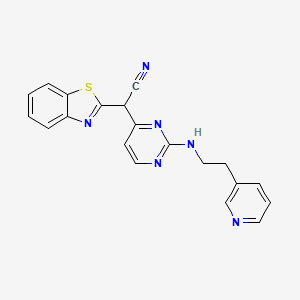

![2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B1684342.png)